5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione
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Overview
Description
2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- is a heterocyclic compound with significant importance in various scientific fields. This compound is characterized by its imidazolidinedione core, which is substituted with an imidazolylmethyl group at the 5-position and a propyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method includes the reaction of 4-(chloromethyl)imidazole with 3-propyl-2,4-imidazolidinedione under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis has also been reported to improve reaction efficiency and reduce reaction times. These methods are advantageous for large-scale production due to their scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Nitroimidazole, halogenated imidazole derivatives.
Scientific Research Applications
2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Known for its antimicrobial and antifungal properties.
Imidazole-2-thione: Exhibits antithyroid and antioxidant activities.
5-Phenylimidazolidine-2,4-dione: Used in the synthesis of various pharmaceuticals.
Uniqueness
2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the imidazole and imidazolidinedione moieties allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C10H14N4O2 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(1H-imidazol-5-ylmethyl)-3-propylimidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N4O2/c1-2-3-14-9(15)8(13-10(14)16)4-7-5-11-6-12-7/h5-6,8H,2-4H2,1H3,(H,11,12)(H,13,16) |
InChI Key |
FFMKPTNKWSCTOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(NC1=O)CC2=CN=CN2 |
Origin of Product |
United States |
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